Enhanced Lipophilicity Enables Access to High-LogP Chemical Space
The target compound possesses an exceptionally high calculated LogP of 8.61, classifying it as a highly lipophilic benzimidazole [1]. This is a direct consequence of both the 4-butoxybenzyl and 4-(tert-butyl)phenoxymethyl substituents. In contrast, the broader class of drug-like benzimidazole kinase inhibitors is typically designed within a more moderate LogP range (2-5) to balance potency and ADME properties [2]. This extreme lipophilicity is a quantifiable, selectable characteristic for research projects targeting intracellular protein-protein interactions or non-polar binding pockets where a high LogP probe is required.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 8.61 |
| Comparator Or Baseline | Typical drug-like benzimidazole class (LogP range 2-5) |
| Quantified Difference | LogP is 3.6 to 6.6 units higher than the typical range for drug-like benzimidazoles. |
| Conditions | Calculated property (Chemsrc); Class range derived from medicinal chemistry benchmarking literature. |
Why This Matters
This directly informs selection for assays requiring a chemically stable, highly lipophilic benzimidazole probe, where compounds from the standard LogP range would be unsuitable.
- [1] 1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole. CAS 796876-95-4. Chemical Properties: LogP, Density, etc. Chemsrc. View Source
- [2] A. M. Davis, et al. (2022). The Design of Drug Candidate Molecules. In The Handbook of Medicinal Chemistry: Principles and Practice (pp. 195-240). Royal Society of Chemistry. (Benchmarking typical LipE and LogP ranges for advanced drug-like leads). View Source
